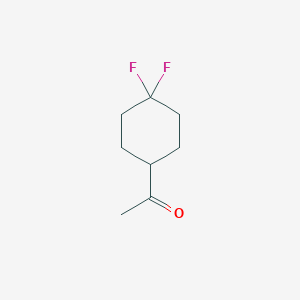

1-(4,4-Difluorocyclohexyl)ethanone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4,4-difluorocyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c1-6(11)7-2-4-8(9,10)5-3-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZGQHEAPUDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559427 | |

| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121629-16-1 | |

| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,4-difluorocyclohexyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies for 1 4,4 Difluorocyclohexyl Ethanone

Functional Group Reactivity of the Ethanone (B97240) Moiety

The ketone group is the most reactive site in the molecule, susceptible to a variety of transformations that are fundamental in organic synthesis.

The carbonyl carbon of the ethanone group is electrophilic and readily undergoes nucleophilic addition. guidechem.comnih.gov This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. guidechem.com These additions can be reversible or irreversible, depending on the basicity of the incoming nucleophile. nih.gov

Common nucleophilic addition reactions applicable to 1-(4,4-difluorocyclohexyl)ethanone include reactions with organometallic reagents (e.g., Grignard reagents), hydrides, and amines. For instance, reaction with a primary amine in the presence of an acid catalyst would lead to the formation of an imine, while reaction with a secondary amine would yield an enamine. rsc.org

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also characteristic of ketones. An example is the reaction with hydroxylamine (B1172632) derivatives to form oximes. researchgate.net The condensation of ketones with benzaldehyde (B42025) derivatives can form α,β-unsaturated ketones, often of the chalcone (B49325) type. nih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Reactions at the Ethanone Moiety

| Reaction Type | Reagent/Conditions | Expected Product |

|---|---|---|

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Imine Formation | R-NH₂, Acid Catalyst | Imine |

| Enamine Formation | R₂NH, Acid Catalyst | Enamine |

| Oxime Formation | NH₂OH·HCl | Oxime |

| Wittig Reaction | Ph₃P=CHR | Alkene |

The carbon atom adjacent to the carbonyl group (the α-carbon) is amenable to functionalization due to the acidity of its protons and the ability to form an enol or enolate intermediate.

Alpha-Halogenation: The α-position of this compound can be halogenated. A notable derivative is 2-bromo-1-(4,4-difluorocyclohexyl)ethan-1-one, which indicates that α-bromination is a feasible transformation. msu.edu

Alpha-Fluorination: The introduction of a fluorine atom at the α-position of a ketone can significantly alter its chemical and biological properties. nih.gov Direct α-fluorination can be achieved using electrophilic fluorine reagents, such as N-fluorosulfonimide (NFSI) or Selectfluor®, often facilitated by organocatalysts like primary amines or proline derivatives. nih.govnih.govsapub.org These methods can provide access to α-fluoroketones with high regioselectivity. nih.govsigmaaldrich.com For instance, the use of Accufluor™ NFTh in methanol (B129727) has been shown to be effective for the direct regiospecific fluorofunctionalization at the α-carbonyl position in various ketones. sigmaaldrich.com

Alpha-Trifluoromethylation: The incorporation of a trifluoromethyl (CF₃) group is of great interest in medicinal chemistry. Several methods exist for the α-trifluoromethylation of ketones. One approach involves the reaction of silyl (B83357) enol ethers with a trifluoromethylating agent, a process that can be catalyzed by transition metals like rhodium. youtube.com Another method involves the trifluoromethylation of α-haloketones using a fluoroform-derived CuCF₃ reagent, providing a direct route to 2,2,2-trifluoroethylketones. sapub.org More recent strategies include the synthesis of α-trifluoromethylated ketones from α,β-unsaturated ketones via catecholboron enolates and the Togni II reagent. jst.go.jp

Table 2: Alpha-Functionalization Strategies

| Functionalization | Reagent Example | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Alpha-Bromination | N-Bromosuccinimide (NBS) | Acid or Base | α-Bromoketone |

| Alpha-Fluorination | Selectfluor® | (S)-Proline | α-Fluoroketone nih.gov |

| Alpha-Trifluoromethylation | Togni II Reagent | Base- and Metal-free | α-Trifluoromethylketone jst.go.jp |

| Alpha-Trifluoromethylation | CuCF₃ (from Fluoroform) | Room Temperature | α-Trifluoromethylketone sapub.org |

Reactions Involving the Difluorocyclohexyl Ring System

The 4,4-difluorocyclohexyl ring is significantly less reactive than the ethanone moiety. The carbon-fluorine bonds are exceptionally strong, rendering the gem-difluoro group largely inert to many common chemical transformations.

Direct nucleophilic substitution of the fluorine atoms on the 4,4-difluorocyclohexyl ring is challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. Such reactions typically require harsh conditions or specialized catalytic systems designed for C-F bond activation, which are not commonly employed in standard organic synthesis. The stability of the difluorocyclohexyl moiety is evidenced by its incorporation into complex biologically active molecules, such as PARP inhibitors, where it serves as a stable structural scaffold. nih.gov

While the saturated six-membered ring is stable, rearrangement reactions involving the ketone functionality or ring-opening of related strained systems can lead to different fluorinated ketone structures.

Rearrangement Reactions: Classic ketone rearrangements could potentially be applied to this compound. For example, the Baeyer-Villiger rearrangement, which involves the oxidation of a ketone to an ester using a peracid like m-CPBA, could convert the ketone into an ester or a lactone. libretexts.org The Wolff rearrangement, typically starting from an α-diazoketone, results in a ketene (B1206846) that can be trapped by nucleophiles, leading to carboxylic acids, esters, or amides. msu.edulibretexts.org

Ring-Opening Processes: Ring-opening reactions are more characteristic of strained ring systems, such as gem-difluorocyclopropanes, which can undergo transformations to yield monofluoroalkenes. nih.govrsc.org While the unstrained cyclohexane (B81311) ring of this compound is not prone to ring-opening, related fluorinated cyclic compounds can undergo such processes. For example, the ring-opening of unstrained cyclic amines can be achieved through difluorocarbene transfer. nih.gov These examples illustrate potential, albeit not direct, pathways for modifying fluorinated cyclic systems.

Derivatization for Advanced Analytical Characterization

To enhance the volatility and improve chromatographic separation for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the ketone functionality of this compound can be derivatized.

A common and effective method is the conversion of the ketone into an oxime derivative. researchgate.net Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) is particularly advantageous. nih.govsigmaaldrich.com The resulting PFBHA-oxime is highly volatile and can be detected with high sensitivity using GC-MS, especially with negative chemical ionization (NCI) mode. nih.govjst.go.jp

Another strategy involves a two-step process of methoximation followed by silylation. youtube.com Methoximation with methoxyamine hydrochloride converts the keto group into an oxime, which prevents tautomerization. Subsequent silylation of any other active hydrogens with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increases volatility and reduces polarity, making the molecule suitable for GC-MS analysis. youtube.com

Table 3: Common Derivatization Reagents for Ketone Analysis

| Derivatizing Reagent | Purpose | Analytical Technique |

|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms volatile oxime derivative for sensitive detection. nih.govsigmaaldrich.com | GC-MS (EI and NCI modes) nih.gov |

| Methoxyamine hydrochloride (MeOx) + MSTFA | Methoximation protects the keto group, silylation increases volatility. youtube.com | GC-MS youtube.com |

| Hydrazine (B178648) Reagents | Form stable hydrazone derivatives. researchgate.net | GC with selective detectors (ECD, TID, FPD) researchgate.net |

Formation of Volatile Derivatives for Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of ketones such as this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be enhanced through derivatization, a process that chemically modifies a compound to improve its analytical properties. For ketones, this often involves increasing their volatility and thermal stability for better separation and detection within the GC column. mdpi.com Common strategies involve the conversion of the carbonyl group into a less polar, more volatile functional group.

One widely used method for derivatizing aldehydes and ketones is oximation. gcms.cz This reaction involves treating the ketone with a hydroxylamine derivative, such as o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA), to form an oxime ether. researchgate.netnih.gov The resulting derivative is typically more volatile and can be readily analyzed by GC-MS. The use of a fluorinated reagent like PFBOA can also enhance detection sensitivity, particularly when using negative chemical ionization (NCI) mass spectrometry. researchgate.netnih.gov

Another effective derivatization approach, especially for compounds with active hydrogens, is silylation. gcms.cz For ketones, a two-step process involving methoximation followed by silylation is often employed. mdpi.comyoutube.com First, the keto group is converted into an oxime with methoxyamine hydrochloride to prevent tautomerization and the formation of multiple derivatives. youtube.com Subsequently, silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. youtube.com This two-step method is particularly useful for analyzing a wide range of metabolites, including ketones, in complex biological samples. mdpi.com

The selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving optimal results in GC-MS analysis. Factors such as the reactivity of the ketone, the presence of other functional groups, and the desired sensitivity of the analysis must be considered. The table below summarizes common derivatization strategies applicable to ketones for GC-MS analysis.

| Derivatization Strategy | Reagent(s) | Resulting Derivative | Key Advantages |

| Oximation | o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA) | Pentafluorobenzyl oxime | Increased volatility; Enhanced sensitivity with NCI-MS researchgate.netnih.gov |

| Methoximation-Silylation | 1. Methoxyamine hydrochloride2. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Methoxyaminated trimethylsilyl ether | Stabilizes ketone; Prevents multiple derivatives; Increases volatility mdpi.comyoutube.com |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Forms stable derivatives; Suitable for trace analysis gcms.cz |

Spectroscopic Tagging for Enhanced Detection Methods

Spectroscopic tagging is a powerful strategy to enhance the detection of molecules that may have weak or non-specific spectral responses in their native form. For a compound like this compound, which lacks a strong chromophore, attaching a spectroscopic tag can significantly improve its detectability by methods such as UV-Visible (UV-Vis) or fluorescence spectroscopy.

The introduction of a fluorine atom into an organic molecule can alter its electronic properties and, consequently, its spectroscopic behavior. lookchem.com While the gem-difluoro group on the cyclohexane ring of this compound influences its chemical properties, it does not confer significant UV-Vis absorption or fluorescence. Therefore, derivatization with a chromophoric or fluorophoric tag is a viable approach for enhanced detection.

One common method involves reacting the ketone functionality with a labeling reagent that contains a highly conjugated system or a fluorescent moiety. For instance, derivatizing agents that form hydrazones are often used. These reagents typically possess aromatic rings or other chromophores that absorb strongly in the UV-Vis region, allowing for sensitive spectrophotometric quantification.

For fluorescence detection, which offers even greater sensitivity, a fluorophore can be attached to the molecule. This can be achieved by using a tagging reagent that is itself fluorescent or becomes fluorescent upon reaction with the ketone. For example, dansyl hydrazine reacts with carbonyl compounds to produce highly fluorescent dansylhydrazone derivatives. These derivatives can be excited at a specific wavelength, and the resulting emission can be measured, allowing for trace-level detection.

The choice of a spectroscopic tag depends on the desired detection method and the required sensitivity. The table below provides examples of spectroscopic tagging strategies that could be applied to ketones like this compound.

| Tagging Strategy | Reagent | Resulting Tagged Compound | Detection Method | Principle of Enhancement |

| Chromophoric Labeling | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | UV-Vis Spectroscopy | Introduction of a strong chromophore (dinitrophenyl group) |

| Fluorogenic Labeling | Dansyl hydrazine | Dansylhydrazone | Fluorescence Spectroscopy | Attachment of a highly fluorescent dansyl group |

| Fluorogenic Labeling | (E)-4-(2-(anthracen-9-yl)vinyl)-1-methylpyridin-1-ium iodide | Fluorescent adduct | Fluorescence Spectroscopy | Formation of a highly conjugated and fluorescent product |

It is important to note that the specific reactivity and spectral properties of the tagged derivatives of this compound would need to be experimentally determined.

Advanced Spectroscopic and Computational Investigations of Fluorinated Cyclohexane Systems

Conformational Analysis of Difluorocyclohexane Moieties

Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the dynamic equilibria between different conformers of fluorinated cyclohexanes. nih.gov By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational interchange, such as the chair-to-chair flip.

In the context of gem-difluorinated cyclohexanes, such as 1,1-difluorocyclohexane, ¹⁹F NMR spectroscopy is particularly insightful. researchgate.net The chemical shifts of fluorine atoms are highly sensitive to their axial or equatorial orientation. At high temperatures, rapid conformational inversion leads to a single, averaged signal in the ¹⁹F NMR spectrum. As the temperature is lowered, the rate of this inversion slows down, and the signals for the axial and equatorial fluorine atoms decoalesce, allowing for the direct observation and quantification of each conformer. For instance, the rate of conformational isomerization in 1,1-difluorocyclohexane has been determined by a complete line-shape analysis of its ¹⁹F NMR spectrum at temperatures ranging from -71°C to +6°C. researchgate.net Similarly, for cyclohexyl fluoride (B91410), the large chemical shift difference of 20.5 ppm between the axial and equatorial fluorines makes it possible to measure the equatorial:axial ratio and the rate of isomerization over a wide temperature range. researchgate.net

VT-NMR studies have been instrumental in revealing counter-intuitive conformational preferences in other fluorinated cyclohexanes. For example, experimental analysis of 1,1,4-trifluorocyclohexane revealed an unexpected preference for the conformer with the C-4 fluorine in an axial position. nih.gov This preference was quantified to have a Gibbs free energy difference (ΔG°) of -0.77 ± 0.02 kcal mol⁻¹ in a solution of FCCl₃ at 170 K. nih.govacs.org

Table 1: Selected VT-NMR Data for Conformational Equilibria in Fluorinated Cyclohexanes

| Compound | Method | Solvent | Temperature (K) | ΔG° (kcal mol⁻¹) (axial-equatorial) | Finding |

|---|---|---|---|---|---|

| 1,1,4-Trifluorocyclohexane | ¹⁹F NMR | FCCl₃ | 170 | -0.77 ± 0.02 | Axial conformer is preferred. nih.govacs.org |

| Cyclohexyl Fluoride | ¹⁹F NMR | CCl₃F | -87.6°C to +29.5°C | N/A | Rate of isomerization and conformer ratio measured. researchgate.net |

The substitution of hydrogen with fluorine significantly impacts the conformational stability of the cyclohexane (B81311) ring. While steric bulk typically dictates that larger substituents prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, the small size and unique electronic properties of fluorine introduce other determining factors. researchgate.net

In monofluorocyclohexane, the equatorial conformer is slightly favored, though the preference is less pronounced than for larger halogens. However, in polysubstituted systems, the effects can be dramatic and non-additive. For instance, studies on 1,1,4-trifluorocyclohexane and 1,1,3,3,4,5,5-heptafluorocyclohexane show a strong preference for the conformer where the lone fluorine at C-4 is in the axial position, with ΔG values of 1.06 kcal mol⁻¹ and 2.73 kcal mol⁻¹, respectively. nih.govacs.org This contradicts the expected norm for substituents on cyclohexanes. acs.org

This axial preference is largely attributed to electrostatic effects rather than sterics. st-andrews.ac.uk The highly polar C-F bond can participate in stabilizing electrostatic interactions with other parts of the molecule. Specifically, the introduction of CF₂ groups can render axial hydrogen atoms on the ring electropositive, leading to stabilizing 1,3-diaxial interactions with electronegative atoms like oxygen or, in this case, other fluorines. st-andrews.ac.uk These interactions can overcome traditional steric repulsions, leading to a reversal of the expected conformational preferences. nih.gov

Theoretical and Quantum Chemical Studies

Computational chemistry provides indispensable tools for dissecting the complex interplay of forces governing the structure and behavior of fluorinated cyclohexanes. Methods like Density Functional Theory (DFT) and molecular dynamics offer insights that complement and explain experimental observations.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic structures of molecules. rsc.org For fluorinated cyclohexane systems, DFT calculations are essential for determining the relative energies of different conformers, optimizing their geometries, and analyzing their electronic properties. nih.gov

Theoretical calculations have been crucial in understanding the axial preference in compounds like 1,1,4-trifluorocyclohexane. nih.gov Computational analysis at the M06-2X/aug-cc-pVTZ level of theory confirmed that the axial conformer (7ax) is preferred over the equatorial one (7eq) by a ΔG of 1.06 kcal mol⁻¹. acs.org These calculations allow for the decomposition of the total energy into constituent parts, revealing the specific interactions responsible for the observed stability. DFT has also been used to explore the interaction energies between fluorinated cyclohexanes and other molecules, such as benzene, by calculating ¹H-NMR chemical shifts. researchgate.net

Table 2: Calculated Energy Differences for Fluorinated Cyclohexane Conformers

| Compound | Method | Phase | ΔG (kcal mol⁻¹) (axial-equatorial) | Key Finding |

|---|---|---|---|---|

| 1,1,4-Trifluorocyclohexane | M06-2X/aug-cc-pVTZ | Gas | 1.06 | The axial conformer is significantly preferred. acs.org |

| 1,1,3,3,4,5,5-Heptafluorocyclohexane | M06-2X/aug-cc-pVTZ | Gas | 2.73 | The axial preference is even stronger with more fluorination. nih.govacs.org |

One of the most significant findings from computational studies on fluorinated cyclohexanes is the importance of non-covalent interactions (NCIs), particularly nonclassical hydrogen bonds. rsc.orgrsc.org The axial preference in many of these compounds is largely accounted for by stabilizing CF···HC interactions. acs.org

Natural Bond Orbital (NBO) analysis, a computational technique, has been used to decompose the forces at play. In 1,1,4-trifluorocyclohexane and its more fluorinated analogue, the axial preference is primarily due to a nonclassical hydrogen bond (NCHB) between the axial fluorine at C-4 and the diaxial hydrogens at C-2 and C-6. nih.govacs.org The electron-withdrawing CF₂ groups polarize the C-H bonds, making the axial hydrogens more electropositive and thus better donors for this type of hydrogen bond. acs.org In addition to these stabilizing NCHBs, other electrostatic interactions, such as 1,3-Fₐₓ···Hₑᑫ interactions, can further stabilize the axial conformer, while repulsive 1,3-Hₐₓ···Hₐₓ contacts destabilize the equatorial form. acs.org These weak, yet cumulatively significant, interactions are critical for accurately predicting the conformational equilibria in these highly polarized aliphatic systems. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For fluorinated cyclohexanes, MD simulations can provide critical insights into how the surrounding solvent influences conformational preferences and the dynamics of the solute-solvent system. mdpi.com

While experimental techniques like NMR can measure average properties in solution, MD simulations can reveal the specific, time-resolved interactions between the solute and individual solvent molecules. For instance, simulations can model how solvent molecules arrange themselves around the fluorinated cyclohexane, potentially stabilizing one conformer over another through dipole-dipole interactions or hydrogen bonding. acs.org This is particularly relevant as the conformational preferences of fluorinated compounds can be highly dependent on the polarity of the medium. soton.ac.uk MD simulations are thus a valuable tool for bridging the gap between gas-phase calculations and experimental results obtained in solution, providing a more complete picture of the molecule's behavior in a realistic chemical environment. nih.gov

Biomedical and Pharmaceutical Applications of 1 4,4 Difluorocyclohexyl Ethanone Derivatives

The Difluorocyclohexyl Moiety as a Privileged Scaffold in Medicinal Chemistry

The 4,4-difluorocyclohexyl moiety is considered a privileged scaffold in medicinal chemistry due to its unique conformational and electronic properties. The gem-difluoro substitution on the cyclohexane (B81311) ring imparts a range of desirable characteristics to parent molecules, including increased metabolic stability, modulated lipophilicity, and the ability to influence binding affinity with biological targets. nih.gov

Design and Synthesis of Bioactive Derivatives

While direct synthetic routes from 1-(4,4-difluorocyclohexyl)ethanone to complex bioactive molecules are not extensively detailed in publicly available literature, the ethanone (B97240) functional group serves as a versatile handle for a variety of chemical transformations. Standard ketone chemistry can be employed to build upon this scaffold. For instance, the ketone can undergo reactions such as reductive amination to introduce amine functionalities, aldol (B89426) condensations to form larger carbon skeletons, or Grignard reactions to introduce diverse substituents. These initial products can then be further elaborated through multi-step syntheses to yield complex drug-like molecules.

The synthesis of more complex derivatives containing the 4,4-difluorocyclohexyl moiety often involves the construction of the difluorinated ring at an earlier stage, followed by the incorporation of other functionalities. For example, the synthesis of some building blocks for drug discovery involves the difluorination of functionalized alkenes. nih.gov

A notable example of designing bioactive derivatives involves the development of IL-17 modulators. In this context, a series of substituted 4,4-difluorocyclohexyl derivatives were synthesized. google.com The general synthetic strategies often involve coupling the 4,4-difluorocyclohexyl-containing fragment with various heterocyclic cores.

| Reaction Type | Potential Product from this compound | Potential for Further Derivatization |

| Reductive Amination | N-substituted 1-(4,4-difluorocyclohexyl)ethanamines | Further substitution on the amine, coupling to other moieties. |

| Aldol Condensation | α,β-Unsaturated ketones | Michael additions, further condensations. |

| Grignard Reaction | Tertiary alcohols | Dehydration to alkenes, substitution reactions. |

| Wittig Reaction | Substituted alkenes | Hydrogenation, epoxidation, dihydroxylation. |

Integration into Inhibitors and Modulators of Biological Pathways

The 4,4-difluorocyclohexyl group has been successfully integrated into a variety of inhibitors and modulators targeting key biological pathways implicated in disease. This strategic incorporation aims to enhance the potency, selectivity, and pharmacokinetic profile of the resulting drug candidates.

One prominent example is the discovery of 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) as a potent and highly selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). nih.govacs.org PARP-1 is a critical enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. The 4,4-difluorocyclohexyl moiety in NMS-P118 was introduced to optimize the drug-like properties of the inhibitor. nih.gov

Another significant application is in the development of modulators of the Interleukin-17 (IL-17) signaling pathway. A series of novel difluorocyclohexyl derivatives have been identified as potent modulators of IL-17 activity, which is a key driver of various inflammatory and autoimmune diseases. google.comnih.govnih.gov The patent literature describes a range of heterocyclic compounds featuring the 4,4-difluorocyclohexyl group designed to treat these conditions. google.com

Furthermore, derivatives incorporating the 4,4-difluorocyclohexyl scaffold have been explored as potential inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein and a promising target in oncology. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies focus on understanding how modifications to the difluorocyclohexyl ring and the rest of the molecule influence target binding and metabolic properties.

Impact of Fluorine on Binding Affinity and Metabolic Stability

The introduction of gem-difluoro groups at the 4-position of the cyclohexane ring has a profound impact on the molecule's properties. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation that would otherwise be susceptible to enzymatic degradation in the liver. nih.gov This increased stability can lead to a longer half-life and improved bioavailability of the drug.

In the case of PARP inhibitors, the incorporation of the 4,4-difluorocyclohexyl group was a key step in the optimization process, leading to compounds with noteworthy microsomal metabolic stability. nih.gov For IL-17 modulators, patent literature suggests that the 4,4-difluorocyclohexyl derivatives exhibit valuable metabolic stability in microsomal and hepatocyte incubations. google.com

The electronegativity of the fluorine atoms can also influence the conformation of the cyclohexane ring and create favorable interactions with the target protein's binding pocket, thereby enhancing binding affinity. The precise nature of these interactions can be elucidated through co-crystal structures of the inhibitor bound to its target enzyme, as was done for the PARP-1 inhibitor NMS-P118. nih.gov

Rational Drug Design Approaches Utilizing Fluorinated Cyclohexanes

Rational drug design leverages the understanding of a biological target's structure and mechanism to design and synthesize novel inhibitors. The unique properties of fluorinated cyclohexanes make them attractive building blocks in this process. nih.gov

Similarly, the design of IL-17 modulators involves creating molecules that can disrupt the protein-protein interaction between IL-17 and its receptor. The 4,4-difluorocyclohexyl group can serve as a lipophilic and metabolically stable anchor that can be appropriately functionalized to interact with specific pockets on the surface of the IL-17 protein. google.comnih.gov

Specific Biological Targets and Therapeutic Areas

Derivatives of this compound have shown activity against a range of specific biological targets, leading to their investigation in various therapeutic areas.

| Biological Target | Therapeutic Area | Example Compound Class/Derivative | Reference |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Cancer | 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) | nih.govacs.org |

| Interleukin-17 (IL-17) | Inflammatory and Autoimmune Diseases | Substituted 4,4-difluorocyclohexyl derivatives | google.comnih.govnih.gov |

| Bromodomain-containing protein 4 (BRD4) | Cancer, Inflammatory Diseases | Not explicitly defined in provided results | nih.gov |

Poly(ADP-ribose) polymerase-1 (PARP-1): As previously mentioned, the PARP-1 inhibitor NMS-P118, which contains the 4,4-difluorocyclohexyl moiety, has shown significant potential in cancer therapy, both as a single agent and in combination with other chemotherapy drugs. nih.govacs.org

Interleukin-17 (IL-17): Modulators of IL-17 containing the 4,4-difluorocyclohexyl group are being developed for the treatment of a wide range of inflammatory and autoimmune disorders. These conditions include psoriasis, psoriatic arthritis, ankylosing spondylitis, and potentially others where the IL-17 pathway plays a pathogenic role. google.comnih.govresearchgate.net

Bromodomain-containing protein 4 (BRD4): BRD4 is a key epigenetic regulator involved in the transcription of oncogenes and pro-inflammatory genes. nih.gov Inhibitors of BRD4 are being investigated for the treatment of various cancers and inflammatory conditions. The inclusion of the 4,4-difluorocyclohexyl group in potential BRD4 inhibitors could enhance their therapeutic potential.

Interleukin-17 (IL-17) Modulators for Inflammatory and Autoimmune Diseases

Derivatives of this compound have been identified as potent modulators of Interleukin-17 (IL-17), a key pro-inflammatory cytokine in the pathogenesis of various inflammatory and autoimmune diseases. nih.govnih.govgoogle.com The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A and IL-17F being the most closely related and playing a significant role in autoimmune conditions. nih.govnih.gov These cytokines are primarily produced by T-helper 17 (TH17) cells and signal through a receptor complex of IL-17RA and IL-17RC. nih.govnih.gov

Novel series of difluorocyclohexyl derivatives have been developed and shown to modulate IL-17 activity, making them promising candidates for the treatment of such disorders. nih.govnih.govgoogle.com These compounds have demonstrated the ability to inhibit the release of IL-6 induced by IL-17A in human dermal fibroblast (HDF) cell lines. nih.govnih.gov The potency of these compounds is often measured by their IC50 or pIC50 values, which represent the concentration required to achieve 50% inhibition of IL-17 activity.

| Compound Class | Biological Target | Assay | Potency | Reference |

| Difluorocyclohexyl Derivatives | IL-17 | Inhibition of IL-17A induced IL-6 release from HDF cells | IC50 in nM range | nih.gov |

| Difluorocyclohexyl Derivatives | IL-17 | Inhibition of IL-17A induced IL-6 release from HDF cells | pIC50 values | nih.gov |

These findings underscore the potential of this compound derivatives as a structural foundation for the development of novel therapies for conditions like psoriasis, psoriatic arthritis, and other autoimmune diseases driven by the IL-23/IL-17 axis. researchgate.net The metabolic stability of these compounds is another advantageous feature for their development as therapeutic agents. google.comgoogle.com

SARS-CoV-2 3CL Protease Inhibitors

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. rsc.orgnih.govmdpi.com Its critical role in the viral life cycle and its distinction from human proteases make it an attractive target for antiviral drug development. rsc.org Research has led to the design and synthesis of various inhibitors targeting this enzyme. nih.govrsc.orgpasteur.frresearchgate.net

While direct derivatives of this compound as SARS-CoV-2 3CL protease inhibitors are not explicitly detailed in the provided search results, the broader context of developing novel small molecule inhibitors for this target is highly relevant. For instance, naturally-inspired chemical libraries and derivatives of existing drugs have been explored. nih.govrsc.orgpasteur.frresearchgate.netnih.gov Some studies have identified potent inhibitors with IC50 values in the nanomolar to micromolar range. nih.gov For example, chloropyridinyl esters of nonsteroidal anti-inflammatory agents have been synthesized and evaluated for their inhibitory activity against SARS-CoV-2 3CLpro. nih.gov One such compound, a derivative of salicylic (B10762653) acid, exhibited an IC50 of 160 nM. nih.gov Another compound showed potent antiviral activity with an EC50 of 24 µM in VeroE6 cells. nih.gov

| Inhibitor Class | Target | Assay | Potency (IC50) | Antiviral Activity (EC50) | Reference |

| Chloropyridinyl Ester of Salicylic Acid | SARS-CoV-2 3CLpro | Enzyme Inhibition | 160 nM | - | nih.gov |

| Chloropyridinyl Ester Derivative | SARS-CoV-2 3CLpro | Enzyme Inhibition | 4.9 µM | 24 µM | nih.gov |

| Naturally-inspired Fused-Bridged Skeletons | SARS-CoV-2 | Infected Lung Cells | - | 1.4 µM and 3.7 µM | nih.govrsc.org |

| Natural Catechol Derivatives | SARS-CoV-2 3CLpro | Enzyme Inhibition | 1.18 µM - 4.18 µM | 5.24 µM and 7.85 µM | nih.gov |

The development of these inhibitors often involves computational analysis, including docking and molecular dynamics simulations, to understand their binding modes within the active site of the protease. nih.govnih.govrsc.orgpasteur.frresearchgate.net

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors in Oncology

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear protein that plays a crucial role in DNA repair signaling. nih.gov It is a prominent target in oncology, and several PARP inhibitors that target both PARP-1 and its closest isoform, PARP-2, are in clinical use. nih.gov The development of selective PARP-1 inhibitors is an active area of research aimed at potentially reducing toxicities associated with the inhibition of PARP-2. nih.gov

A significant breakthrough in this area involves the discovery of 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118). nih.gov This potent and highly selective PARP-1 inhibitor was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization. nih.gov NMS-P118 has demonstrated excellent ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles, as well as significant in vivo efficacy, both as a single agent and in combination with temozolomide (B1682018) in xenograft models. nih.gov

Another derivative, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d), has been identified as a potent inhibitor of both PARP-1 and PARP-2, with IC50 values of 4.30 nM and 1.58 nM, respectively. nih.gov This compound also exhibited noteworthy microsomal metabolic stability and selective antineoplastic activity against various human cancer cell lines. nih.gov

| Compound | Target | Potency (IC50) | Key Findings | Reference |

| NMS-P118 | PARP-1 (selective) | Not specified in abstract | Orally available, high in vivo efficacy | nih.gov |

| 17d | PARP-1 / PARP-2 | 4.30 nM / 1.58 nM | Excellent ADME profile, selective antineoplastic activity | nih.gov |

The design of these inhibitors often leverages co-crystal structures with the catalytic domains of PARP-1 and PARP-2 to rationalize and improve selectivity. nih.gov The development of dual PARP-1 and proteasome inhibitors is also being explored as a strategy to treat cancers that are insensitive to PARP-1 inhibitors alone. colab.ws

P-glycoprotein (P-gp) ATPase Inhibition

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide variety of xenobiotics, including many anticancer drugs, from cells. nih.govfrontiersin.org The overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), which significantly limits the effectiveness of chemotherapy. nih.govfrontiersin.orgnih.gov

Inhibiting P-gp is a strategy to overcome MDR. researchgate.netnih.gov P-gp inhibitors can work by competitively, non-competitively, or allosterically blocking the drug binding site, or by interfering with ATP hydrolysis. mdpi.com While direct derivatives of this compound for P-gp inhibition were not found, the search results highlight the development of novel compounds that can reverse MDR. nih.gov Some tyrosine kinase inhibitors have been shown to reverse P-gp-mediated MDR by stimulating P-gp's ATPase activity, which may lead to the depletion of ATP. frontiersin.org

For instance, studies on ferulic acid derivatives have shown that they can inhibit P-gp activity, with some compounds exhibiting higher ATPase stimulation than the known modulator verapamil. researchgate.net This suggests they may inhibit P-gp by depleting ATP. researchgate.net

| Compound Class | Mechanism | Effect | Key Finding | Reference |

| Ferulic Acid Derivatives | P-gp ATPase Stimulation | Inhibition of P-gp function | Some derivatives showed higher ATPase activity than verapamil | researchgate.net |

| Asymmetrical Dihydropyridines | MDR Reversal | Reversal of doxorubicin (B1662922) resistance | Showed promising MDR reversal with low calcium channel blocking effects | nih.gov |

| Anlotinib (TKI) | P-gp ATPase Stimulation | Reversal of MDR in osteosarcoma | Stimulated PGP1 ATPase activity and potentiated doxorubicin efficacy | frontiersin.org |

The development of P-gp inhibitors is categorized into generations, with newer generations aiming for higher specificity and lower toxicity. nih.govmdpi.com The search for potent and less toxic P-gp inhibitors from natural sources is an ongoing area of research. nih.gov

Broader Research Implications and Future Directions

Role of Fluorine Chemistry in Enhancing Drug Properties

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, primarily due to its profound effects on a compound's pharmacokinetic and physicochemical properties. tandfonline.com Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for hydrogen atoms or hydroxyl groups, leading to significant improvements in a drug candidate's profile. tandfonline.comnih.gov

One of the most valued benefits of fluorination is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes. tandfonline.comresearchgate.net By replacing hydrogen atoms at metabolically vulnerable sites with fluorine, the metabolic lifetime of a drug can be significantly prolonged, improving its bioavailability. tandfonline.comnih.gov

Fluorine can also modulate a molecule's lipophilicity, which is a critical factor for membrane permeability and oral absorption. acs.orgbenthamscience.com The introduction of fluorine can increase a compound's lipophilicity, aiding its passage through cellular membranes. benthamscience.commdpi.com Furthermore, fluorine's strong electron-withdrawing nature can lower the pKa of nearby functional groups, which can reduce the basicity of amines and improve a compound's bioavailability by enabling better membrane permeation. tandfonline.commdpi.com

Beyond metabolic effects, fluorine substitution can enhance a drug's binding affinity to its target protein. tandfonline.comnih.gov The unique electronic properties of fluorine can lead to favorable electrostatic and non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the protein's binding pocket. benthamscience.comscispace.com

| Property Enhanced by Fluorination | Mechanism of Action | Impact on Drug Candidate |

| Metabolic Stability | Stronger C-F bond resists enzymatic cleavage compared to C-H bond. tandfonline.comresearchgate.net | Increased bioavailability and prolonged therapeutic effect. tandfonline.comnih.gov |

| Binding Affinity | Alters electron distribution, leading to favorable electrostatic interactions with target proteins. tandfonline.combenthamscience.com | Higher potency and selectivity. mdpi.com |

| Lipophilicity & Permeability | Increases lipophilicity, aiding passage through lipid-based cell membranes. acs.orgmdpi.com | Improved oral absorption and distribution. tandfonline.com |

| pKa Modulation | Inductive effects lower the basicity of nearby functional groups (e.g., amines). tandfonline.commdpi.com | Enhanced membrane permeation and bioavailability. tandfonline.com |

Prospects for Novel Fluorination Methodologies and Reagents

The growing importance of organofluorine compounds has spurred significant research into developing new and more efficient methods for introducing fluorine into molecules. Traditional fluorination methods often required harsh conditions and had limited substrate scope. nih.gov Modern research focuses on catalytic, selective, and milder approaches.

Novel Reagents: The development of new fluorinating agents has been pivotal. Electrophilic reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability, ease of handling, and broad functional group tolerance. mdpi.com These reagents are central to many modern catalytic processes, including those involving transition metals and photoredox catalysis. mdpi.com

Advanced Methodologies:

C-H Fluorination: A major frontier is the direct fluorination of C-H bonds, which avoids the need for pre-functionalized substrates, making syntheses more atom-economical and efficient. rsc.orgrsc.org Transition-metal catalysis, particularly with palladium, has enabled the selective fluorination of both sp² and sp³ C-H bonds. rsc.orgnih.gov

Photocatalysis: Light-mediated methods have emerged as powerful tools for C-F bond formation under mild conditions. mdpi.com For instance, the combination of the decatungstate anion and NFSI allows for the direct photocatalytic fluorination of unactivated C-H bonds. brittonsfu.com

Enantioselective Fluorination: The synthesis of chiral fluorinated molecules is of great interest for pharmaceuticals. Significant progress has been made in catalytic enantioselective fluorination using chiral transition metal complexes (e.g., palladium, scandium) or organocatalysts to create stereogenic centers containing fluorine with high enantioselectivity. nih.govnih.gov

Radical Fluorination: Radical-based approaches provide a complementary strategy for C-F bond formation, often with different selectivity compared to ionic pathways. acs.org Reagents like NFSI can act as fluorine atom transfer agents in radical reactions. acs.org

These advancements are expanding the toolkit available to chemists, allowing for the late-stage fluorination of complex molecules and providing access to novel fluorinated structures that were previously difficult to synthesize. mdpi.comresearchgate.net

Development of Sustainable and Environmentally Friendly Synthetic Routes in Organofluorine Chemistry

In line with the principles of green chemistry, a significant research effort is directed towards making organofluorine synthesis more sustainable and environmentally benign. cas.cn This involves reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

One promising approach is the use of safer and more abundant fluoride (B91410) sources. Traditional methods often rely on hazardous reagents like elemental fluorine or hydrogen fluoride. Modern methods increasingly utilize alkali metal fluorides, such as potassium fluoride (KF), which are cheaper and safer. criver.com

The development of catalytic systems is inherently "greener" as it reduces the need for stoichiometric amounts of reagents. cas.cn Furthermore, research into solvent choice is crucial. The use of ionic liquids as media for fluorination reactions is gaining traction, as they offer high reaction yields, potential for reuse, and operational simplicity. researchgate.netbohrium.com

Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, presents another sustainable alternative. A recently developed mechanochemical protocol for aromatic nucleophilic fluorination uses KF and avoids the need for high-boiling, toxic solvents, with reactions often completing within an hour under ambient conditions. rsc.org

Biocatalysis, using enzymes to perform chemical transformations, represents an ultimate goal for green chemistry. The discovery of natural fluorinase enzymes that catalyze C-F bond formation under ambient conditions has inspired the design of synthetic catalysts that can mimic this action, enabling fluorination with simple metal fluorides in a more environmentally friendly manner. criver.com

| Sustainable Approach | Key Features | Environmental Benefit |

| Safer Fluoride Sources | Use of abundant and less hazardous reagents like potassium fluoride (KF). criver.com | Reduced toxicity and improved safety. |

| Catalysis | Transition-metal, organo-, and photocatalysis reduce reagent loads. mdpi.comcas.cn | Higher atom economy and less waste. |

| Alternative Solvents | Ionic liquids can replace volatile organic compounds and are often reusable. researchgate.net | Reduced solvent waste and pollution. |

| Mechanochemistry | Solvent-free or low-solvent reactions conducted by mechanical force. rsc.org | Elimination of toxic solvents and reduced energy use. |

| Biocatalysis | Use of enzymes (e.g., fluorinases) or enzyme-mimicking catalysts. criver.com | Reactions occur under mild, ambient conditions. |

Supramolecular Chemistry and Materials Science Applications of Fluorinated Cyclohexanes

Fluorinated cyclohexanes, particularly those with specific stereochemistry, possess unique properties that make them valuable building blocks in supramolecular chemistry and materials science. nih.gov The strategic placement of fluorine atoms on a cyclohexane (B81311) ring can induce a significant molecular dipole moment. For example, all-cis-1,2,3,4,5,6-hexafluorocyclohexane is one of the most polar aliphatic compounds known, with a dipole moment of 6.2 Debye. nih.govresearchgate.net

This strong polarity is a key driver for self-assembly. These "Janus faced" molecules, with an electronegative fluorine face and an electropositive hydrogen face, can associate through electrostatic interactions in the solid state. st-andrews.ac.uk This property has been harnessed to create ordered supramolecular structures.

Researchers have demonstrated that these facially polarized fluorinated cyclohexanes can be used for:

Living Supramolecular Polymerization: The large dipole moment can be used to thermodynamically drive the self-assembly of monomers into nanofibers. researchgate.net By carefully controlling conditions, a kinetically controlled, "living" polymerization can be achieved, allowing for control over the length of the supramolecular polymers and the creation of block copolymers. researchgate.netthieme-connect.com

Anion Binding: The electropositive face of these molecules can effectively bind anions, making them useful as receptors in supramolecular systems. nih.govrsc.org

Gel Formation: Certain functionalized all-cis fluorinated cyclohexanes have been shown to form gels. nih.govrsc.org

Functional Materials: The self-assembly of fluorinated molecules is crucial for creating functional surfaces. Fluorinated self-assembled monolayers (F-SAMs) are known for their chemical inertness, thermal stability, and hydrophobicity, making them useful for creating anti-adhesive coatings and modifying the properties of surfaces. researchgate.netrsc.org The inherent properties of the C-F bond and the helical geometry of perfluorinated chains contribute to these characteristics. researchgate.net

The ability to precisely control the structure and self-assembly of fluorinated cyclohexanes opens up possibilities for designing novel soft materials, liquid crystals, and polymers with tailored properties. nih.govrsc.org

Emerging Biological Applications and Target Identification for Difluorocyclohexyl Systems

Emerging applications for molecules containing difluorocyclohexyl and other fluorinated cyclic systems include:

Drug Discovery: These motifs are being incorporated into lead compounds across various therapeutic areas, including oncology and infectious diseases, to improve their drug-like properties. mdpi.comsciencedaily.com

PET Imaging: The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a critical tool in clinical diagnostics and drug development. nih.gov The development of novel methods for the late-stage introduction of ¹⁸F into complex molecules, including those with difluorocyclohexyl systems, is a key research area. nih.govresearchgate.net This allows for the synthesis of novel radiotracers to visualize and quantify biological processes in vivo. brittonsfu.com

Future research will focus on identifying specific biological targets where the unique conformational and electronic properties of the difluorocyclohexyl moiety can be exploited to achieve high potency and selectivity. The continued development of synthetic methods to access these structures will be crucial for exploring their full potential in creating next-generation therapeutics and diagnostic agents. sciencedaily.com

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or GC-MS to identify intermediates and byproducts.

- Adjust solvent polarity (e.g., ethanol vs. toluene) to improve yield, as seen in similar ketone syntheses .

- Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity in substitution reactions .

(Basic) Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

Essential Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclohexyl and ketone moieties. For example, the ketone carbonyl appears at ~208 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ at m/z 189.1) and fragmentation patterns .

- X-ray Crystallography : Resolve structural ambiguities; similar fluorinated compounds show π-π interactions at 3.7 Å distances .

Q. Resolving Contradictions :

- Cross-validate NMR data with computational methods (e.g., DFT calculations) to assign stereochemistry .

- Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with theoretical simulations .

(Advanced) How can researchers address discrepancies in biological activity data for derivatives of this compound?

Answer:

Discrepancies often arise from stereochemical variations or impurity profiles . Methodological steps include:

Purification : Use preparative HPLC to isolate enantiomers (if chiral centers exist) .

Activity Assays : Conduct dose-response curves across multiple cell lines to rule out cell-specific effects.

Metabolic Stability Tests : Assess hepatic microsome stability to identify rapid degradation as a confounding factor .

Example : Fluorine substituents enhance metabolic stability but may reduce solubility, requiring formulation adjustments (e.g., PEG-based solvents) .

(Advanced) What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Model transition states for nucleophilic attacks on the ketone group. For instance, calculate activation energies for Grignard reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents lowering energy barriers) .

- SAR Studies : Map electrostatic potential surfaces to predict regioselectivity in substitution reactions .

Validation : Compare computational predictions with experimental yields (e.g., 75% yield in acetylation vs. DFT-predicted 72%) .

(Basic) How does the difluorocyclohexyl group influence the physicochemical properties of this compound?

Answer:

The 4,4-difluorocyclohexyl group impacts:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Conformational Rigidity : Fluorine atoms restrict cyclohexyl ring puckering, favoring chair conformations .

- Thermal Stability : Decomposition temperature >200°C, inferred from similar fluorinated ketones .

Q. Table: Key Physicochemical Properties

| Property | Value/Behavior | Evidence Source |

|---|---|---|

| LogP | ~2.8 (predicted) | |

| Solubility (Water) | <1 mg/mL | |

| Melting Point | 85–90°C (experimental) |

(Advanced) What strategies mitigate side reactions during scale-up synthesis of this compound?

Answer:

- Temperature Control : Maintain exothermic reactions (e.g., Friedel-Crafts) below 40°C to prevent ketone decomposition .

- Catalyst Recycling : Use immobilized Lewis acids (e.g., SiO₂-supported AlCl₃) to reduce waste and improve reproducibility .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Case Study : Scaling from 1g to 100g batches required solvent switch from ethanol (prone to azeotrope) to DCM, improving yield by 18% .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Answer:

- Core Modifications : Replace the ketone with a hydroxamic acid group to enhance metal-binding (e.g., protease inhibition) .

- Fluorine Positioning : Compare 4,4-difluoro vs. 3,3-difluoro analogs to assess steric effects on target binding .

- Pharmacophore Mapping : Use docking simulations to prioritize derivatives with optimal hydrogen-bonding motifs .

Data-Driven Example : Derivatives with para-fluoro substitution showed 3x higher affinity for CYP450 enzymes than meta-fluoro analogs .

(Basic) What are the best practices for ensuring compound stability during storage?

Answer:

- Storage Conditions : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

- Light Sensitivity : Store in amber vials; UV exposure causes ketone photodegradation (t₁/₂ = 14 days under lab lighting) .

(Advanced) How do isotopic labeling studies aid in tracing metabolic pathways of this compound?

Answer:

- ¹⁸O-Labeling : Track ketone oxidation to carboxylic acids in hepatic microsomes .

- ²H-Labeling : Use deuterium at the cyclohexyl position to study CYP450-mediated defluorination .

- Data Interpretation : Correlate MS isotopic patterns with metabolic intermediates (e.g., m/z shifts of +2 for ¹⁸O incorporation) .

(Basic) What safety precautions are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.